molecular formula C14H20N2O3S B4238045 N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Cat. No. B4238045
M. Wt: 296.39 g/mol
InChI Key: WPMBKZGDDQKHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as EPOC, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative with a pyrrolidine ring that has been synthesized and studied extensively due to its pharmacological properties.

Scientific Research Applications

EPOC has been used extensively in scientific research due to its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ions and protons. Inhibition of carbonic anhydrase activity has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and other neurological disorders.

Mechanism of Action

EPOC inhibits carbonic anhydrase activity by binding to the active site of the enzyme. This binding prevents the hydration of carbon dioxide, which results in an increase in the concentration of carbon dioxide in the blood. This increase in carbon dioxide concentration leads to an increase in cerebral blood flow, which has been shown to have therapeutic potential in the treatment of cerebral ischemia.
Biochemical and Physiological Effects:
EPOC has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow, decrease intraocular pressure, and decrease seizure activity in animal models. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPOC in lab experiments is its ability to inhibit carbonic anhydrase activity. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using EPOC is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on EPOC. One area of research is the development of more effective and efficient synthesis methods for EPOC. Another area of research is the investigation of the potential therapeutic applications of EPOC in the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPOC.
Conclusion:
In conclusion, EPOC is a sulfonamide derivative that has been widely used in scientific research. It has been shown to inhibit carbonic anhydrase activity, increase cerebral blood flow, and have therapeutic potential in the treatment of neurological disorders. Despite its limitations, EPOC remains a useful tool for studying the role of carbonic anhydrase in various physiological processes. Further research is needed to fully understand the potential applications of EPOC in medicine and to develop more effective synthesis methods for the compound.

properties

IUPAC Name

N-ethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-2-16(12-14(17)15-10-6-7-11-15)20(18,19)13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMBKZGDDQKHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204124
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Reactant of Route 5
N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.